molecular formula C2HN3O4 B14277368 2,2-Dinitroacetonitrile CAS No. 123342-26-7

2,2-Dinitroacetonitrile

Cat. No.: B14277368
CAS No.: 123342-26-7
M. Wt: 131.05 g/mol
InChI Key: FFTLEZMCZZAUQJ-UHFFFAOYSA-N
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Description

2,2-Dinitroacetonitrile is an organic compound with the molecular formula C2HN3O4 It is characterized by the presence of two nitro groups (-NO2) and a nitrile group (-CN) attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common method for the preparation of 2,2-Dinitroacetonitrile involves the nitration of cyanoacetic acid and its derivatives. This process typically uses a nitrating mixture to introduce nitro groups into the molecule . Another method involves the reaction of the silver salt of dinitromethane with cyanogen bromide, leading to the formation of this compound .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes as laboratory methods, with optimizations for scale and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dinitroacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include diazomethane for cycloaddition reactions and potassium hydroxide for denitration processes .

Major Products Formed

Major products formed from reactions involving this compound include isomeric tetrazoles and nitro alcohols .

Mechanism of Action

The mechanism of action of 2,2-Dinitroacetonitrile involves its ability to undergo various chemical reactions due to the presence of electron-withdrawing nitro groups. These groups enhance the compound’s reactivity, making it a valuable intermediate in organic synthesis . The nitrile group can participate in electrophilic addition reactions, leading to the formation of various products .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Dinitroacetonitrile include:

Uniqueness

This compound is unique due to the combination of two nitro groups and a nitrile group on the same carbon atom. This structure imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions .

Properties

CAS No.

123342-26-7

Molecular Formula

C2HN3O4

Molecular Weight

131.05 g/mol

IUPAC Name

2,2-dinitroacetonitrile

InChI

InChI=1S/C2HN3O4/c3-1-2(4(6)7)5(8)9/h2H

InChI Key

FFTLEZMCZZAUQJ-UHFFFAOYSA-N

Canonical SMILES

C(#N)C([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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